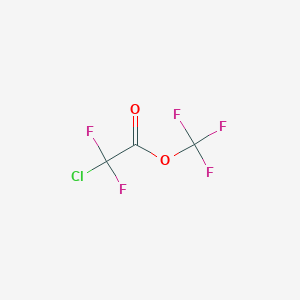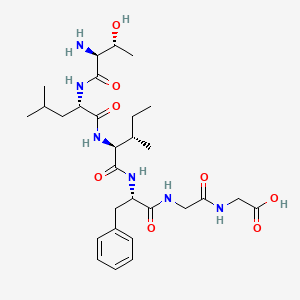
(4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone is an organic compound with the molecular formula C₁₃H₉NO₆. This compound is characterized by the presence of a nitrophenyl group and a trihydroxyphenyl group attached to a methanone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone typically involves the reaction of 4-nitrobenzaldehyde with 2,4,6-trihydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Ethers and esters
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The hydroxyl groups can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Nitrophenyl)(2,4-dihydroxyphenyl)methanone
- (4-Nitrophenyl)(2,6-dihydroxyphenyl)methanone
- (4-Nitrophenyl)(3,4,5-trihydroxyphenyl)methanone
Uniqueness
(4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone is unique due to the presence of three hydroxyl groups on the phenyl ring, which significantly enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Propiedades
Número CAS |
499973-16-9 |
|---|---|
Fórmula molecular |
C13H9NO6 |
Peso molecular |
275.21 g/mol |
Nombre IUPAC |
(4-nitrophenyl)-(2,4,6-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H9NO6/c15-9-5-10(16)12(11(17)6-9)13(18)7-1-3-8(4-2-7)14(19)20/h1-6,15-17H |
Clave InChI |
WAPRCJWSYNWLIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![Ethyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14222534.png)
![5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol](/img/structure/B14222539.png)
![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)
